5,6-Dibromoacenaphthylene
Description
Structural Features and Aromaticity Considerations of Acenaphthylene (B141429) Systems
The introduction of substituents, such as bromine atoms at the 5 and 6 positions in 5,6-Dibromoacenaphthylene, further influences the electronic structure and geometry of the acenaphthylene core. These bulky halogen atoms can introduce some degree of steric strain, but the fundamental planarity of the polycyclic system is largely maintained.
Significance of Halogenation in Polycyclic Aromatic Hydrocarbon (PAH) Chemistry
Halogenation is a fundamental transformation in the chemistry of polycyclic aromatic hydrocarbons, imparting significant changes to their physical and chemical properties. nih.govbohrium.com The introduction of halogen atoms, such as bromine, onto a PAH core can have several profound effects:
Enhanced Reactivity: The carbon-bromine bond is a versatile functional group that can participate in a wide range of chemical reactions. This includes nucleophilic substitution and various cross-coupling reactions, which are pivotal in the construction of more complex molecular architectures. acs.org
Modified Electronic Properties: Halogens are electron-withdrawing groups, which can alter the electron density distribution within the PAH system. This modification of the electronic landscape can influence the molecule's behavior in charge transport and its photophysical properties, making halogenated PAHs valuable in the development of organic semiconductors and light-emitting materials. chinesechemsoc.org
Increased Intersystem Crossing: The "heavy atom effect" of bromine can promote intersystem crossing, a process that can be useful in applications such as photodynamic therapy and in the design of phosphorescent materials.
Altered Solubility and Crystal Packing: The presence of bulky and polarizable bromine atoms can influence the intermolecular interactions, affecting the solubility of the PAH in various solvents and its packing in the solid state. This can be a crucial factor in the processing of materials for electronic devices.
In the context of this compound, the two bromine atoms are strategically positioned on one of the six-membered rings, providing a handle for further functionalization and derivatization.
Role of this compound as a Key Building Block in Organic Synthesis
This compound has proven to be a critical precursor in the synthesis of a variety of organic compounds and materials. Its utility stems from the reactivity of the two bromine atoms, which can be readily displaced or involved in coupling reactions to build larger, more complex systems. mdpi.com
Research has demonstrated its application in several areas:
Polymer Science: It can serve as a monomer in the synthesis of novel polymers with unique electronic and photophysical properties. For instance, it has been used in the development of polymers with aggregation-induced emission (AIE) characteristics.
Organic Electronics: As a building block for organic semiconductors, it contributes to the formation of materials used in organic light-emitting diodes (OLEDs). The ability to functionalize the dibromo-positions allows for the fine-tuning of the electronic properties of the resulting materials. chinesechemsoc.org
Synthesis of Complex Heterocycles: The bromine atoms can be replaced by other functional groups through nucleophilic substitution or can participate in cycloaddition reactions, leading to the formation of nitrogen-containing cyclopenta-fused polycyclic aromatic hydrocarbons and other heterocyclic systems. researchgate.net For example, it is a precursor for the synthesis of acenaphthene (B1664957) fused dithiaporphyrin(3.1.1.1)s and N-fused triphyrin(3.1.1)s. researchgate.net
Organometallic Chemistry: The bromine atoms can undergo lithium-halogen exchange reactions, creating organolithium intermediates that can then be used to construct organometallic complexes.
The versatility of this compound is further highlighted by its conversion to This compound-1,2-dione (B3190501), another important intermediate for synthesizing ladder-type molecules for applications like organic solar cells. chinesechemsoc.org
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₆Br₂ | |
| Molecular Weight | 309.98 g/mol | |
| Appearance | Deep yellow crystals | cdnsciencepub.com |
| Melting Point | 132-133 °C | cdnsciencepub.com |
| Calculated LogP | 4.2 |
Interactive Data Table: Reactivity Comparison
| Compound | Key Reaction Type | Product Type | Reference |
| This compound | Dehydrogenation | Dicyclopenta[l,2,3-cd: 11,2',3'-lmlperylene | cdnsciencepub.com |
| This compound | Cycloaddition Reactions | Nitrogen-containing cyclopenta-fused PAHs | beilstein-journals.org |
| This compound | Lithium-halogen exchange | Organometallic complexes | |
| This compound-1,2-dione | Suzuki & Diketone-Diamine Coupling | Ladder-type thienoacenaphthopyrazines | chinesechemsoc.org |
| 5,6-Dibromoacenaphthene | Lithium-halogen exchange & reaction with pnictogen halides | peri-Substituted phosphine-arsines | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dibromoacenaphthylene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPBSKDZDJKJLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C(C3=C(C=CC1=C23)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506502 | |
| Record name | 5,6-Dibromoacenaphthylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13577-23-6 | |
| Record name | 5,6-Dibromoacenaphthylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5,6 Dibromoacenaphthylene
Direct Synthesis Approaches for 5,6-Dibromoacenaphthylene
The direct synthesis of this compound from acenaphthylene (B141429) is a common approach. This method typically involves the bromination of acenaphthylene using bromine (Br₂) in the presence of a catalyst. To ensure the selective bromination at the 5 and 6 positions of the acenaphthylene ring system, the reaction conditions must be carefully controlled.
Synthetic Pathways via Acenaphthene (B1664957) Precursors
Regioselective Bromination of Acenaphthene to 5,6-Dibromoacenaphthene
The initial step in this pathway is the regioselective bromination of acenaphthene to produce 5,6-dibromoacenaphthene. This electrophilic aromatic substitution is a critical transformation. One established method involves treating acenaphthene with N-bromosuccinimide (NBS). mpg.de For instance, reacting acenaphthene with two equivalents of NBS can yield 5,6-dibromoacenaphthene, although the yield for this specific transformation can be modest, around 20%. mpg.de Despite the lower yield, the product is readily purifiable. mpg.de
Another approach utilizes bromine in a suitable solvent like acetic acid or carbon tetrachloride under controlled temperature conditions (40–60°C) to achieve di-substitution at the 5,6-positions. The use of N-bromosuccinimide in dimethylformamide (DMF) has also been reported for the synthesis of 5,6-dibromoacenaphthene from acenaphthene.
| Reagent | Solvent | Temperature | Yield | Reference |
| N-Bromosuccinimide (2 eq.) | --- | --- | 20% | mpg.de |
| Bromine | Acetic Acid or Carbon Tetrachloride | 40-60°C | --- | |
| N-Bromosuccinimide | Dimethylformamide (DMF) | 40°C | --- |
Dehydrogenation Routes from 5,6-Dibromoacenaphthene to this compound
Once 5,6-dibromoacenaphthene is obtained, the subsequent step is dehydrogenation to introduce the double bond in the five-membered ring, yielding the target molecule, this compound. A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). cdnsciencepub.combham.ac.uk The reaction is typically carried out by refluxing 5,6-dibromoacenaphthene with DDQ in a solvent such as dry benzene (B151609) or toluene. cdnsciencepub.combham.ac.uk This method has been reported to produce this compound in good yield, for instance, 75% when the reaction is conducted in refluxing benzene. cdnsciencepub.com
| Reagent | Solvent | Conditions | Yield | Reference |
| DDQ | Benzene | Reflux | 75% | cdnsciencepub.com |
| DDQ | Toluene | Reflux | --- | bham.ac.uk |
Synthesis of Key Functionalized Intermediates such as This compound-1,2-dione (B3190501)
The synthesis of functionalized derivatives of this compound, such as this compound-1,2-dione, opens avenues for creating more complex molecular architectures. chinesechemsoc.org This key intermediate can be prepared from 5,6-dibromoacenaphthene. The synthesis involves the oxidation of 5,6-dibromoacenaphthene. lookchem.com While specific conditions for the direct oxidation of 5,6-dibromoacenaphthene to the dione (B5365651) are not detailed in the provided context, the synthesis of the parent acenaphthenequinone (B41937) from acenaphthene often employs oxidizing agents like sodium dichromate in acetic acid. chemicalbook.com A similar strategy could potentially be applied to the brominated analogue.
Furthermore, this compound-1,2-dione serves as a versatile building block. For example, it can undergo Suzuki coupling reactions to form five-membered aromatic rings and can react with diamines to form pyrazine (B50134) systems, leading to the construction of novel ladder-type monomers. chinesechemsoc.org The diketone functionality also allows for reactions with various nucleophiles. nih.govresearchgate.net
| Starting Material | Target Compound | Synthetic Utility | Reference |
| 5,6-Dibromoacenaphthene | This compound-1,2-dione | Building block for ladder-type monomers via Suzuki coupling and condensation with diamines. | chinesechemsoc.orglookchem.com |
Advanced Organic Transformations Involving 5,6 Dibromoacenaphthylene
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for molecular construction, and 5,6-dibromoacenaphthylene serves as an excellent starting material for such transformations. The two bromine atoms can be sequentially or simultaneously replaced, offering pathways to a diverse range of substituted acenaphthylene (B141429) derivatives.
A versatile and straightforward method for synthesizing 1,2-disubstituted acenaphthylenes involves the palladium-catalyzed annulation of this compound with internal alkynes. thieme-connect.comsorbonne-universite.frresearchgate.net This approach avoids the need for pre-formed organometallic reagents and can generate a range of substituted products in moderate to good yields. sorbonne-universite.frsorbonne-universite.fr The reaction typically employs a palladium(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand like triphenylphosphine, and a base such as potassium carbonate. sorbonne-universite.frsorbonne-universite.fr The process is effective for creating 5,6-disubstituted 1,2-dihydrocyclopenta[f,g]acenaphthylenes from 5,6-dibromoacenaphthene using various 1,2-diaryl-, 1-aryl-2-alkyl-, or 1,2-dialkyl-substituted alkynes. sorbonne-universite.frsorbonne-universite.fr Researchers have optimized conditions to suppress common side reactions like alkyne polymerization or Ullmann coupling. sorbonne-universite.frsorbonne-universite.fr A range of 1,2-disubstituted acenaphthylene derivatives have been successfully generated with yields reaching up to 83%. sorbonne-universite.fr
Below is a table summarizing the outcomes of palladium-catalyzed annulation reactions with 5,6-dibromoacenaphthene and various internal alkynes.
| Alkyne Reactant | Resulting Product | Yield (%) |
|---|---|---|
| 1,2-Bis(4-tert-butylphenyl)acetylene | 5,6-Bis(4-tert-butylphenyl)-1,2-dihydrocyclopenta-[f,g]acenaphthylene | 77 |
| 1,2-Bis(2-chlorophenyl)acetylene | 5,6-Bis(2-chlorophenyl)-1,2-dihydrocyclopenta-[f,g]acenaphthylene | 23 |
| 1-Phenyl-1-hexyne | 5-Butyl-6-phenyl-1,2-dihydrocyclopenta-[f,g]acenaphthylene | 66 |
| 1-Phenyl-1-pentyne | 5-Phenyl-6-propyl-1,2-dihydrocyclopenta[f,g]-acenaphthylene | 65 |
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organohalide with an organoboron species, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
This methodology is highly applicable to substrates like this compound. The hydrogenated analogue, 5,6-dibromo-1,2-dihydroacenaphthylene, has been successfully used in Suzuki-Miyaura cross-coupling reactions to produce π-extended aromatic systems. For instance, its reaction with arylboronic acids under the catalysis of Pd(PPh₃)₄ results in bis-arylated derivatives in moderate yields. The bromine substituents on the acenaphthene (B1664957) core serve as efficient leaving groups, facilitating regioselective arylation and heteroarylation. The reaction tolerates a wide variety of functional groups and can be performed in various solvents, including aqueous systems. wikipedia.orgharvard.edu
The Sonogashira reaction provides a reliable method for forming C(sp²)–C(sp) bonds through the cross-coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.org This transformation is typically co-catalyzed by palladium and copper(I) complexes in the presence of a mild amine base, and it can often be carried out under gentle conditions, including at room temperature and in aqueous media. libretexts.orgwikipedia.org The reaction's utility has made it a popular choice for the synthesis of complex molecules, pharmaceuticals, and nanomaterials. libretexts.org
The reactivity of the halide is a key factor, with the general trend being I > OTf > Br >> Cl. wikipedia.orgwikipedia.org As an aryl bromide, this compound is a suitable substrate for Sonogashira coupling to introduce one or two alkyne moieties (ethynylation). The reaction mechanism involves two interconnected catalytic cycles. libretexts.org In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation from a copper acetylide intermediate and subsequent reductive elimination. nih.gov The copper cycle facilitates the formation of this key copper acetylide intermediate from the terminal alkyne. nih.gov While many Sonogashira reactions use copper co-catalysts, copper-free versions have also been developed. organic-chemistry.org
Organometallic Reactivity and Functionalization
Beyond metal-catalyzed cross-coupling, this compound is a precursor for preparing valuable organometallic intermediates, which can then be trapped with various electrophiles to achieve diverse functionalization.
Organolithium reagents are highly reactive species widely used in organic synthesis. mmcmodinagar.ac.in A common method for their preparation is through a lithium-halogen exchange reaction, where an organohalide is treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi). mmcmodinagar.ac.in This transformation is particularly efficient for aryl bromides.
The bromine atoms of 5,6-dibromoacenaphthene can be readily exchanged with lithium to form reactive organolithium intermediates. Treating 5,6-dibromoacenaphthene with n-BuLi can generate 5,6-dilithioacenaphthene. oup.com Depending on the stoichiometry of the alkyllithium reagent used, it is possible to form either the monolithiated or the dilithiated species. For example, reacting 5,6-dibromoacenaphthene with one equivalent of a lithium reagent can lead to a monolithiated intermediate. researchgate.net These lithiated acenaphthenes are powerful nucleophiles and serve as key building blocks for further synthetic modifications.
Organotin compounds, or stannanes, are valuable reagents in organic synthesis, most notably for their use in Stille cross-coupling reactions. mmcmodinagar.ac.in Stannyl acenaphthene derivatives can be synthesized from this compound through several routes.
One method involves the palladium-catalyzed reaction of the dibromo-substrate with an organoditin reagent, such as hexabutylditin (Sn₂Bu₆). acs.org This approach has been successfully used to synthesize 2-stannyl and 2,6-distannyl naphthalene (B1677914) diimides from their corresponding bromo derivatives. acs.org
Alternatively, the lithiated intermediates described previously can be exploited. The reaction of mono- or dilithioacenaphthene with an organotin halide, such as tributyltin chloride, would provide the corresponding mono- or bis(tributylstannyl)acenaphthene. This general strategy of treating resin-bound tin chlorides with aryl lithium reagents has been shown to produce resin-bound aryl stannanes, highlighting the feasibility of the approach. lookchem.com These stannylated acenaphthenes can then be used in subsequent coupling reactions or other transformations. grafiati.com
Nucleophilic Additions and Cyclic Product Formation from Lithiated Species
The generation of lithiated species from this compound opens up a rich area of synthetic chemistry, particularly in the formation of new carbon-carbon bonds and the construction of complex cyclic structures. The process typically involves a lithium-halogen exchange, where the bromine atoms at the 5 and 6 positions are replaced by lithium, creating a highly reactive 5,6-dilithioacenaphthene intermediate. This species serves as a powerful dinucleophile, capable of reacting with a variety of electrophiles.
A key transformation is the reaction of the 5,6-dilithioacenaphthene-N,N,N′,N′-tetramethyl-1,2-ethanediamine (TMEDA) complex with α-diketones. oup.com This complex is readily formed by treating 5,6-dibromoacenaphthene with butyllithium (B86547) in the presence of TMEDA in ether at temperatures between -10 and 0 °C. oup.comresearchgate.net The subsequent reaction with α-diketones, such as biacetyl and acenaphthenequinone (B41937), proceeds as a 1:1 cyclic addition. oup.com A notable feature of this reaction is its high stereoselectivity, exclusively yielding cis-diols. oup.comresearchgate.net For instance, the reaction with biacetyl affords cis-1,2,5,6-tetrahydro-1,2-dimethylcyclopent[fg]acenaphthylene-1,2-diol, with no formation of the trans-isomer. oup.comresearchgate.net This stereochemical outcome is attributed to the formation of a five-membered chelate-ring in the transition state. oup.comresearchgate.net These resulting cis-diols can be further derivatized, for example, by reacting with phenylboronic acid to quantitatively produce cyclic esters. oup.comresearchgate.net
However, the reaction of the lithiated species is highly dependent on the nature of the electrophile. When benzil (B1666583) is used as the α-diketone, the expected 1:1 cyclic addition product is not observed. Instead, a mixture of products is formed, including 5,6-dibenzoylacenaphthene and products resulting from both carbophilic and oxophilic additions. oup.com This indicates that with certain substrates, competitive reaction pathways can dominate over simple cyclic addition. oup.com
The versatility of 5,6-dilithioacenaphthene is further demonstrated by its use in coupling reactions to form larger polycyclic aromatic systems. researchgate.net
Table 1: Nucleophilic Addition Reactions of Lithiated this compound with α-Diketones
| Electrophile (α-Diketone) | Major Product(s) | Stereochemistry | Reference |
| Biacetyl | cis-1,2,5,6-Tetrahydro-1,2-dimethylcyclopent[fg]acenaphthylene-1,2-diol | cis | oup.comresearchgate.net |
| Acenaphthenequinone | cis-Diol adduct | cis | oup.commdpi.com |
| Pyracenequinone | cis-Diol adduct | cis | oup.com |
| Benzil | 5,6-Dibenzoylacenaphthene, various addition products | Not applicable | oup.com |
Cyclization and Ring-Forming Reactions (e.g., Acenaphth[1,2-a]acenaphthylenes)
This compound is a valuable precursor for the synthesis of complex, fused-ring systems, most notably acenaphth[1,2-a]acenaphthylenes. These reactions leverage the reactivity of the bromine atoms at the 5 and 6 positions to construct new rings.
A prominent method involves the lithiation of 5,6-dibromoacenaphthene followed by treatment with acenaphthenequinone. mdpi.com This sequence initially forms a diol cycloaddition product. Subsequent treatment of this diol with hydrofluoric acid induces a cyclization and dehydration cascade, ultimately yielding the acenaphth[1,2-a]acenaphthylene framework. mdpi.com This strategy highlights a powerful combination of nucleophilic addition and acid-catalyzed cyclization to build intricate polycyclic aromatic hydrocarbons.
Another significant cyclization pathway involves the coupling of the 5,6-dilithioacenaphthene intermediate. researchgate.net Catalyzed by transition metals such as nickel or cobalt complexes, this oxidative homo-coupling reaction leads to the formation of 1,2,7,8-tetrahydrodicyclopenta[cd:lm]perylene. oup.comresearchgate.net This reaction provides a more efficient route to this extended π-system compared to multi-step syntheses. researchgate.net The resulting diaceperylene can then be dehydrogenated to furnish dicyclopenta[1,2,3-cd:1′,2′,3′-lm]perylene. researchgate.net
Furthermore, this compound has been utilized in palladium-catalyzed [5+2] annulation reactions with 1,2-dibromoacenaphthylene (B184193) to synthesize azulene-embedded polycyclic aromatic hydrocarbons. beilstein-journals.org
Table 2: Cyclization Reactions Starting from this compound Derivatives
| Reactant(s) | Reagents | Product | Reaction Type | Reference |
| 5,6-Dibromoacenaphthene, Acenaphthenequinone | 1. BuLi 2. Acenaphthenequinone 3. HF | Acenaphth[1,2-a]acenaphthylene | Lithiation, Cycloaddition, Cyclization | mdpi.com |
| 5,6-Dilithioacenaphthene | Ni(Ph₃P)₂, CuCl₂, TlBr, Ni(acac)₂, or CoCl₂ | 1,2,7,8-Tetrahydrodicyclopenta[cd:lm]perylene | Oxidative Homo-coupling | oup.comresearchgate.net |
| 3,9-Diboraperylene, this compound | Pd catalyst | Azulene-embedded PAH | [5+2] Annulation | beilstein-journals.org |
Oxidative Transformations and Derivatization (e.g., to diketones)
The acenaphthene core of this compound is susceptible to oxidation, providing a route to valuable diketone derivatives. These transformations typically target the benzylic carbons of the five-membered ring.
A common method for this oxidation involves the use of sodium dichromate (Na₂Cr₂O₇) in acetic acid. rsc.org This reagent effectively oxidizes 5,6-dibromo-1,2-dihydroacenaphthene to This compound-1,2-dione (B3190501). rsc.org The reaction is often performed at elevated temperatures and may produce a mixture of the desired diketone and the corresponding monoketone, 5,6-dibromoacenaphthylen-1(2H)-one. rsc.org The ratio of these products can be influenced by the reaction conditions. rsc.org
The resulting this compound-1,2-dione is a versatile intermediate. For example, it can undergo self-condensation reactions in the presence of a catalyst like p-toluenesulfonic acid (p-TsOH) to form larger, highly conjugated systems such as (E)-5,5',6,6'-tetrabromo-2H,2'H-[1,1'-biacenaphthylenylidene]-2,2'-dione. rsc.org
Other oxidizing agents can also be employed. While not specifically detailed for the 5,6-dibromo derivative, general methods for oxidizing acenaphthene to acenaphthenequinone (the non-brominated analogue) include reagents like cobalt (II) acetate or manganese (II) acetate with molecular oxygen, or photolysis in the presence of oxygen, which often leads to the formation of 1,8-naphthalic anhydride. mdpi.comnih.gov These methods could potentially be adapted for the oxidation of this compound.
Table 3: Oxidative Derivatization of this compound Derivatives
| Starting Material | Oxidizing Agent/Conditions | Product(s) | Reaction Type | Reference |
| 5,6-Dibromo-1,2-dihydroacenaphthene | Na₂Cr₂O₇ in AcOH, 110 °C | This compound-1,2-dione, 5,6-Dibromoacenaphthylen-1(2H)-one | Oxidation | rsc.org |
| Acenaphthene (for comparison) | Co(II) or Mn(II) acetate, O₂ | 1,8-Naphthalic anhydride | Oxidation | mdpi.comnih.gov |
| Acenaphthene (for comparison) | Photolysis, O₂ | 1,8-Naphthalic anhydride | Photo-oxidation | nih.gov |
Theoretical and Computational Studies on 5,6 Dibromoacenaphthylene and Its Derivatives
Aromaticity Assessment
Harmonic Oscillator Model of Aromaticity (HOMA) Indices
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the aromatic character of a cyclic system. It is calculated from the bond lengths of a ring, comparing them to an optimal bond length assumed for a fully aromatic system. The HOMA index approaches a value of 1 for highly aromatic systems and decreases for non-aromatic or anti-aromatic systems. rsc.orgresearchgate.netresearchgate.net
While specific HOMA calculations for 5,6-Dibromoacenaphthylene are not detailed in the surveyed literature, extensive studies have been performed on the parent acenaphthylene (B141429) system and its derivatives. chimia.chrsc.orgbham.ac.uk These studies consistently show that the extent of aromaticity in the five-membered ring of the acenaphthylene core is quite small. chimia.chrsc.orgbham.ac.uk The aromatic character is influenced by the nature of the polyacenic part of the molecule and the position of the five-membered ring. rsc.orgbham.ac.uk For the broader class of acenaphthylene derivatives, it has been found that the degree of cyclic conjugation in the five-membered rings is strongly affected by the number and arrangement of the hexagonal rings. researchgate.net
Multicenter Indices (MCI) for Ring Aromaticity
Multicenter Indices (MCI) are an electronic-based measure of aromaticity that quantifies the extent of electron delocalization over a set of atoms, such as those in a ring. A larger MCI value is indicative of a more pronounced aromatic character. This index is considered a reliable indicator of aromaticity as it directly measures cyclic electron delocalization.
Specific MCI values calculated for this compound were not available in the reviewed scientific literature. However, research on a series of acenaphthylene derivatives confirms the general findings from HOMA analysis. chimia.chrsc.orgbham.ac.uk These studies agree that the five-membered ring in the parent acenaphthylene molecule exhibits a very small degree of aromaticity. rsc.orgbham.ac.uk Ring current map analyses on these systems have revealed the presence of a weak paratropic (antiaromatic) circulation in the five-membered rings. chimia.chrsc.org The MCI, along with other indices, has been instrumental in showing that in certain larger acenaphthylene derivatives, the pentagonal rings can achieve an aromatic character comparable to that of some of the hexagonal rings within the same molecule. chimia.chrsc.org
Intermolecular Interactions and Crystal Packing Theory
The arrangement of molecules in the solid state is dictated by a balance of various intermolecular forces. For this compound, π-π stacking and potential halogen bonding are the primary interactions that determine its crystal structure.
π-π Stacking Interactions in Solid State
The crystal structure of this compound, as determined from X-ray powder diffraction data, reveals significant π-π stacking interactions. The molecules arrange in stacks with an interplanar distance of 3.57(9) Å between the acenaphthylene planes. This distance is characteristic of stabilizing π-π interactions in polycyclic aromatic hydrocarbons.
A notable feature of the molecular packing is an unexpected "straight stacking" arrangement of the molecules in a dimer-pairwise mode. This is contrary to the more common lateral or slipped-stacking arrangement typically observed in other 5,6-dihaloacenaphthene compounds, which is usually adopted to minimize repulsive forces between halogen atoms and the ethylene (B1197577) bridges. This straight stacking suggests a dominant and organizing role for the π-π interactions in the crystal lattice of this compound.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 7.88(1) |
| b (Å) | 11.64(1) |
| c (Å) | 11.62(1) |
| β (°) | 107.09(9) |
| Volume (ų) | 1019.9(1) |
| Z | 4 |
| π-π Stacking Distance (Å) | 3.57(9) |
Halogen Bonding Contributions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl. These interactions are highly directional and are classified based on the C-X···X angles (where X is a halogen).
Spectroscopic and Structural Characterization Techniques for 5,6 Dibromoacenaphthylene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 5,6-Dibromoacenaphthylene, providing unparalleled insight into its molecular structure in solution and in the solid state.
High-Resolution ¹H and ¹³C NMR for Structural Assignment
High-resolution ¹H and ¹³C NMR spectroscopy are the primary methods used to confirm the molecular structure of this compound in solution. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the NMR signals provide a complete picture of the proton and carbon environments within the molecule.
For this compound (C₁₂H₆Br₂), the ¹H NMR spectrum is expected to show signals corresponding to the six aromatic protons. Due to the molecule's symmetry, the spectrum is simplified. The protons on the naphthalene (B1677914) core (H-3, H-4, H-7, H-8) and the vinyl protons (H-1, H-2) would exhibit distinct chemical shifts. The bromine atoms at the C-5 and C-6 positions cause a downfield shift for adjacent protons due to their electron-withdrawing inductive effect.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would display signals for the aromatic and vinylic carbons. The carbons directly bonded to the bromine atoms (C-5 and C-6) are expected to show a characteristic shift, and their signals can be identified by their lower intensity due to the absence of a directly attached proton. Comparison with the spectra of the parent compound, acenaphthylene (B141429), aids in the precise assignment of these signals.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | H-1, H-2 | ~7.1-7.3 | Doublet |
| H-3, H-8 | ~7.7-7.9 | Doublet | |
| H-4, H-7 | ~7.5-7.7 | Doublet of doublets | |
| ¹³C | C-1, C-2 | ~128-130 | CH |
| C-3, C-8 | ~125-127 | CH | |
| C-4, C-7 | ~123-125 | CH | |
| C-5, C-6 | ~120-122 | C-Br | |
| Quaternary Carbons | ~130-145 | C |
Variable-Temperature NMR (VT NMR) for Dynamic Studies
Variable-Temperature (VT) NMR is a powerful technique for studying dynamic molecular processes, such as conformational changes or restricted bond rotation, that occur on the NMR timescale. universiteitleiden.nlnih.gov For derivatives of this compound, particularly those with bulky substituents, VT NMR can provide valuable information on rotational barriers and the thermodynamics of conformational exchange. mun.ca
By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, where a dynamic process is fast, averaged signals are observed. As the temperature is lowered, the rate of the process slows down, leading to broadening of the signals until they coalesce. At even lower temperatures, in the slow-exchange regime, separate signals for each conformer or rotamer can be observed. Analysis of these line shape changes allows for the calculation of the activation energy (ΔG‡) for the dynamic process. cell.com While specific VT NMR studies on this compound are not extensively documented, the technique remains highly relevant for characterizing the dynamic behavior of its more complex derivatives. researchgate.net
Solid-State NMR for Bulk Characterization
Solid-State NMR (SSNMR) spectroscopy is used to investigate the structure and properties of materials in their solid phase. Unlike solution NMR, which averages out anisotropic interactions through molecular tumbling, SSNMR provides information about the local environment of nuclei within the crystal lattice. ethz.chunifi.it Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance signal sensitivity and improve resolution.
For this compound, SSNMR can be used to study polymorphism, determine the number of crystallographically inequivalent molecules in the unit cell, and probe intermolecular interactions such as π-π stacking. researchgate.net The chemical shifts in the solid state can differ from those in solution, reflecting the influence of the crystal packing forces. SSNMR serves as a complementary technique to X-ray diffraction, providing detailed local structural information, especially for disordered or amorphous materials.
Heteronuclear NMR (e.g., ¹¹⁹Sn NMR)
Heteronuclear NMR involves the observation of nuclei other than ¹H and ¹³C, such as ³¹P, ⁷⁷Se, or ¹¹⁹Sn. This technique is crucial for characterizing derivatives of this compound that incorporate these elements. The acenaphthene (B1664957) skeleton is a well-established framework for creating peri-substituted ligands, where two different heteroatoms are held in close proximity. nih.govacs.org
For instance, in phosphine-selenoether derivatives of the related acenaphthene framework, ³¹P and ⁷⁷Se NMR are essential for characterization. nih.govhuji.ac.il The chemical shifts of these nuclei are highly sensitive to their chemical environment and coordination state. A notable feature in these systems is the observation of large through-space spin-spin coupling constants (e.g., ⁴J_PSe_) between the non-bonded phosphorus and selenium atoms, which provides direct evidence of their close spatial arrangement. nih.govacs.org These couplings are readily observed in both the ³¹P and ⁷⁷Se NMR spectra. st-andrews.ac.ukresearchgate.netnorthwestern.edu
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|
| ³¹P | -6.5 | ⁴J_PSe_ = 452.2 |
| ⁷⁷Se | 283.8 |
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Methods
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FTIR spectrum of this compound is expected to show several characteristic absorption bands. These include:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the polycyclic aromatic framework.
C-H in-plane and out-of-plane bending: These vibrations appear in the fingerprint region (below 1300 cm⁻¹) and are diagnostic of the substitution pattern on the aromatic ring.
C-Br stretching: The carbon-bromine bond vibrations are expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-H Out-of-Plane Bend | 900 - 675 |
| C-Br Stretch | 600 - 500 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₂H₆Br₂), mass spectrometry provides definitive confirmation of its molecular formula.
A key feature in the mass spectrum of a compound containing bromine is the characteristic isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (approximately 50.7% and 49.3%, respectively). libretexts.orglibretexts.org Consequently, this compound, which contains two bromine atoms, will exhibit a distinctive molecular ion cluster of three peaks:
M⁺: The peak corresponding to the ion containing two ⁷⁹Br isotopes.
(M+2)⁺: The peak for the ion with one ⁷⁹Br and one ⁸¹Br isotope.
(M+4)⁺: The peak for the ion containing two ⁸¹Br isotopes.
The relative intensities of these M, M+2, and M+4 peaks will be in an approximate ratio of 1:2:1. csbsju.edu This pattern is a clear and unambiguous indicator of the presence of two bromine atoms in the molecule.
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. uci.edu The molecular ion of this compound can fragment through characteristic pathways, such as the sequential loss of bromine atoms (loss of Br•, m/z 79 or 81) or the loss of HBr. The fragmentation of the polycyclic aromatic core can also occur, leading to smaller charged fragments.
| Ion | m/z (approximate) | Relative Intensity Ratio | Assignment |
|---|---|---|---|
| [M]⁺ | 308 | 1 | [C₁₂H₆⁷⁹Br₂]⁺ |
| [M+2]⁺ | 310 | 2 | [C₁₂H₆⁷⁹Br⁸¹Br]⁺ |
| [M+4]⁺ | 312 | 1 | [C₁₂H₆⁸¹Br₂]⁺ |
| [M-Br]⁺ | 229/231 | 1:1 | Loss of one Br atom |
| [M-2Br]⁺ | 150 | - | Loss of two Br atoms |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic compounds, including this compound and its derivatives. This technique provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule with a high degree of confidence.
In the analysis of this compound, HRMS can precisely determine the mass-to-charge ratio (m/z) of the molecular ion. The presence of two bromine atoms in the molecule results in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion of this compound will appear as a cluster of three peaks with a specific intensity ratio. The peak corresponding to the molecule containing two 79Br isotopes ([M]+), the peak for the molecule with one 79Br and one 81Br isotope ([M+2]+), and the peak for the molecule with two 81Br isotopes ([M+4]+) will have a theoretical intensity ratio of approximately 1:2:1. The high resolving power of HRMS allows for the clear separation of these isotopic peaks, and the accurate mass measurement of each peak can be used to confirm the elemental formula of the compound.
While specific HRMS data for this compound is not extensively detailed in the readily available literature, the analysis of various brominated polycyclic aromatic hydrocarbons is a common application of this technique. For instance, comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry (GC×GC-HRTOF-MS) has been successfully employed for the analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in environmental samples researchgate.net. This approach allows for the selective detection of halogenated congeners with high mass accuracy, enabling the calculation of their elemental compositions researchgate.net. Similarly, liquid chromatography tandem mass spectrometry with atmospheric pressure photoionization (LC-DA-APPI-MS/MS) has been developed for the sensitive quantification of brominated polycyclic aromatic hydrocarbons carleton.eduacs.org.
The expected HRMS data for this compound would exhibit the following key features:
| Feature | Expected Observation |
| Molecular Formula | C12H6Br2 |
| Exact Mass | [M]+ (79Br, 79Br): Calculated m/z |
| [M+2]+ (79Br, 81Br): Calculated m/z | |
| [M+4]+ (81Br, 81Br): Calculated m/z | |
| Isotopic Pattern | Three peaks with a relative intensity ratio of approximately 1:2:1 |
| Mass Accuracy | Typically within 5 ppm of the calculated exact mass |
Note: The table is illustrative of expected data based on the principles of HRMS and the known isotopic distribution of bromine. Specific experimental values would be required for a definitive analysis.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile molecules, including polycyclic aromatic hydrocarbons and their derivatives. In this method, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs at the laser wavelength. The laser irradiation of the matrix facilitates the desorption and ionization of the analyte molecules with minimal fragmentation.
For this compound and its derivatives, MALDI-TOF MS can be employed to determine the molecular weight and to assess the purity of a sample. The resulting spectrum would be expected to show a prominent peak corresponding to the molecular ion ([M]+) or a protonated molecule ([M+H]+), depending on the matrix and experimental conditions used. The characteristic isotopic pattern due to the two bromine atoms, as described in the HRMS section, would also be observable in a well-resolved MALDI-TOF spectrum.
The choice of matrix is crucial for successful MALDI-TOF analysis. Common matrices for small molecules include α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB). The selection of an appropriate matrix can minimize fragmentation and enhance the signal intensity of the analyte.
While specific MALDI-TOF spectra for this compound are not readily found in the literature, the technique has been applied to the characterization of halogenated compounds and polycyclic aromatic hydrocarbons. For example, MALDI-TOF MS has been used to study the halogen chain-end functionality in polymers, where the appropriate choice of cationic agent was found to be critical for the successful detection of bromine-terminated macromolecules mdpi.com. Additionally, MALDI-TOF MS has been utilized in the analysis of fullerene derivatives, which are also carbon-rich, conjugated systems nist.gov.
A hypothetical MALDI-TOF data summary for this compound is presented below:
| Parameter | Expected Result |
| Analyte | This compound |
| Matrix | e.g., α-Cyano-4-hydroxycinnamic acid (CHCA) |
| Observed m/z | A cluster of peaks centered around the molecular weight of the compound (309.98 g/mol ) |
| Major Peaks | [M]+, [M+2]+, [M+4]+ |
| Isotopic Ratio | Approximately 1:2:1 |
| Fragmentation | Minimal, with the molecular ion cluster being the most abundant |
Note: This table represents expected results based on the principles of MALDI-TOF MS. Experimental validation is necessary to confirm these findings.
Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Emission
Electronic spectroscopy, encompassing UV-visible absorption and fluorescence emission techniques, provides valuable information about the electronic structure and photophysical properties of this compound and its derivatives. These properties are intrinsically linked to the extent of π-conjugation within the molecule.
The UV-visible absorption spectrum of a molecule reveals the wavelengths of light that are absorbed, corresponding to the promotion of electrons from lower to higher energy orbitals. For conjugated systems like this compound, the absorption bands in the UV-visible region are primarily due to π-π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the extent of the conjugated system.
The introduction of substituents onto the acenaphthylene core can significantly perturb the electronic structure and thus alter the absorption spectrum. The bromine atoms at the 5- and 6-positions of acenaphthylene are expected to have a notable effect. While halogens are deactivating groups in electrophilic aromatic substitution, their lone pairs of electrons can participate in resonance, which can lead to a bathochromic (red) shift of the absorption maxima compared to the parent acenaphthylene.
Furthermore, the extension of the π-conjugated system through the introduction of other chromophoric groups at various positions on the this compound scaffold would lead to more pronounced bathochromic shifts and potentially an increase in the molar absorptivity. This is a well-established principle in the study of polycyclic aromatic hydrocarbons and their derivatives scienceasia.org.
For instance, a study on derivatives of this compound where acridine moieties are attached at the 5- and 6-positions provides insight into the electronic absorption properties. The UV-Vis spectrum of 5,6-di(acridin-9-yl)acenaphthylene in CH2Cl2 shows absorption maxima at 329, 348, 360, and a shoulder at 390 nm. This represents a significant red-shift compared to the parent acenaphthylene, which has its main absorption bands at lower wavelengths.
| Compound | Solvent | Absorption Maxima (λmax, nm) |
| 5,6-di(acridin-9-yl)acenaphthylene | CH2Cl2 | 329, 348, 360, 390 (shoulder) |
Fluorescence spectroscopy is a powerful technique for investigating the emissive properties of molecules. It involves the excitation of a molecule to a higher electronic state with light of a specific wavelength, followed by the emission of light as the molecule returns to its ground state. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift).
The fluorescence properties of acenaphthylene derivatives are highly dependent on their structure. The introduction of heavy atoms like bromine can lead to a phenomenon known as the "heavy-atom effect," which can enhance intersystem crossing from the singlet excited state to the triplet excited state. This process can lead to a decrease in fluorescence quantum yield (quenching) and an increase in phosphorescence.
The study of 5,6-di(acridin-9-yl)acenaphthylene also provides information on its fluorescence properties. In CH2Cl2, this derivative exhibits a fluorescence emission maximum at 530 nm when excited at 360 nm. This emission in the green region of the visible spectrum is a direct consequence of the extended π-conjugated system.
The fluorescence of these compounds can be quenched by various mechanisms, including static and dynamic quenching. Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state, while dynamic quenching occurs when the excited fluorophore is deactivated upon collision with a quencher molecule. The study of quenching mechanisms can provide insights into the interactions of this compound derivatives with other molecules.
| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Maximum (λem, nm) |
| 5,6-di(acridin-9-yl)acenaphthylene | CH2Cl2 | 360 | 530 |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of materials.
The crystal structure of 5,6-dibromoacenaphthene was solved and refined using Rietveld methods. The analysis revealed that the molecule crystallizes in the monoclinic space group P21/n. The acenaphthene framework is essentially planar, with the bromine atoms lying in the plane of the aromatic rings.
The crystal packing is characterized by π-π stacking interactions between the planar acenaphthene moieties of adjacent molecules, with an average interplanar distance of 3.57 Å. Interestingly, the molecules adopt an unexpected straight stacking arrangement, in contrast to the lateral stacking typically observed for other 5,6-dihaloacenaphthenes. This packing motif is likely influenced by the steric bulk of the bromine atoms and the optimization of intermolecular interactions within the crystal lattice.
The key crystallographic data for 5,6-dibromoacenaphthene are summarized in the table below.
| Parameter | Value |
| Compound | 5,6-Dibromoacenaphthene |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 7.88(1) |
| b (Å) | 11.64(1) |
| c (Å) | 11.62(1) |
| β (°) | 107.09(9) |
| Volume (Å3) | 1019.9(1) |
| Z | 4 |
| Interplanar π-π distance (Å) | 3.57(9) |
These crystallographic data provide a foundational understanding of the solid-state structure of the 5,6-dibromo-substituted acenaphthene core, which is highly relevant for predicting the packing and solid-state properties of this compound and its derivatives.
X-ray Powder Diffraction for Crystal Structure Determination
X-ray Powder Diffraction (XRPD) is a critical non-destructive technique for determining the crystal structure of materials that cannot be grown as single crystals of sufficient size or quality. mpg.deias.ac.in For derivatives of this compound, XRPD provides detailed information about the compound's solid-state packing, including lattice parameters, crystal system, and space group. arxiv.org
The structure of the closely related compound, 5,6-dibromoacenaphthene, has been successfully determined from XRPD data. scienceasia.org The analysis involved extracting individual reflection intensities using the Le Bail method, followed by structure solution using direct methods and refinement via the Rietveld method. ias.ac.inscienceasia.org The refinement of the data converged to final values of Rp = 0.114 and Rwp = 0.155. scienceasia.org
The study revealed a monoclinic crystal system with a P21/n space group. scienceasia.org Key findings from the structural analysis include an interplanar π-π interaction distance between the acenaphthene planes, averaging 3.57(9) Å. scienceasia.org Unusually, the molecular packing displayed a straight stacking arrangement, differing from the lateral stacking typically observed in similar 5,6-dihaloacenaphthene compounds. scienceasia.org This detailed structural data is crucial for understanding the intermolecular interactions that govern the material's bulk properties.
| Parameter | Value |
|---|---|
| Compound | 5,6-Dibromoacenaphthene |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 7.88(1) |
| b (Å) | 11.64(1) |
| c (Å) | 11.62(1) |
| β (°) | 107.09(9) |
| Volume (ų) | 1019.9(1) |
| Z | 4 |
| Rp | 0.114 |
| Rwp | 0.155 |
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) for Film Morphology
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is an essential technique for investigating the crystalline structure and molecular orientation within thin films of organic semiconductors. tum.de Unlike bulk structural analysis, GIWAXS is surface-sensitive and provides information on how molecules arrange themselves on a substrate, which is a critical factor for the performance of electronic devices. rsc.orgmdpi.com The technique involves directing an X-ray beam at a very shallow angle to the film's surface, which increases the path length of the X-rays within the film and enhances the diffraction signal from the material. desy.de
Electrochemical Characterization Methods
Cyclic Voltammetry (CV) for Redox Potentials and Energy Levels
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of chemical species. researchgate.net For derivatives of this compound, CV is employed to determine their oxidation and reduction potentials. researchgate.net These potentials are fundamental electronic properties that provide insight into the stability of the molecules and allow for the estimation of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov
In a typical CV experiment, the potential of a working electrode is swept linearly versus time, and the resulting current from the redox processes is measured. researchgate.net Studies on peri-substituted acenaphthenes, including chalcogen-containing derivatives synthesized from 5,6-dibromoacenaphthene, have utilized CV to characterize their electronic properties. researchgate.net For instance, the electrochemical behavior of a series of 5,6-bis(phenylchalcogeno)acenaphthenes (where the chalcogen is Sulfur, Selenium, or Tellurium) has been systematically investigated. researchgate.net
The first anodic peak potential (Epa1) from the CV measurement is directly related to the energy required to remove an electron from the molecule's HOMO level. Therefore, these values can be used to calculate the HOMO energy, which is crucial for assessing the suitability of these materials as electron donors in organic electronic devices and for predicting their air stability. The data obtained from these measurements are essential for designing new materials with tailored electronic properties for specific applications. researchgate.net
| Compound (Acenap = acenaphthene-5,6-diyl) | Epa1 (V vs. Fc+/0) |
|---|---|
| Acenap(SPh)2 | +0.74 |
| Acenap(SePh)2 | +0.66 |
| Acenap(TePh)2 | +0.34 |
| Acenap(SPh)(SePh) | +0.70 |
| Acenap(SPh)(TePh) | +0.51 |
| Acenap(SePh)(TePh) | +0.49 |
Data sourced from a study on 5,6-bis(phenylchalcogeno)acenaphthenes. researchgate.net
Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a material's surface at the nanoscale. spectraresearch.com For thin films prepared from this compound derivatives, AFM is an indispensable tool for visualizing the surface morphology, which complements the structural information obtained from scattering techniques like GIWAXS. uq.edu.au
AFM operates by scanning a sharp tip over the sample surface. The deflection of the cantilever holding the tip, caused by forces between the tip and the surface, is measured to create a topographical map. spectraresearch.com This allows for the direct visualization and quantification of critical surface features such as grain size, domain boundaries, and the presence of defects like pinholes or aggregates. researchgate.net
A key parameter extracted from AFM images is the root-mean-square (RMS) surface roughness, which quantifies the smoothness of the film. researchgate.net A smooth and uniform surface is often essential for achieving high performance in organic electronic devices, as it ensures a good interfacial contact with adjacent layers and minimizes charge trapping at surface defects. AFM can be operated in different modes, such as tapping mode, to obtain both height and phase images. researchgate.net Phase imaging can reveal variations in material properties across the surface, such as differences in hardness or adhesion, which can be used to identify phase separation in blended films. This detailed, real-space morphological information is vital for correlating thin-film structure with device performance and for optimizing film deposition processes. spectraresearch.com
Applications of 5,6 Dibromoacenaphthylene Derived Materials in Advanced Technologies
Chemical Sensors and Probes
The development of chemical sensors for the detection of various analytes is a critical area of research in environmental monitoring, industrial process control, and biomedical diagnostics. Polycyclic aromatic hydrocarbons and their derivatives are sometimes employed as fluorescent probes or as active components in sensor arrays due to their distinct photophysical properties. The fluorescence of these compounds can be quenched or enhanced in the presence of specific analytes, forming the basis of a sensing mechanism.
Despite the potential for halogenated PAHs to exhibit useful sensing properties, there is currently a lack of specific published research detailing the application of 5,6-Dibromoacenaphthylene or its direct derivatives as chemical sensors or probes. While sensors have been developed for the broader class of PAHs, the specific role and performance of this compound in this context have not been documented in available peer-reviewed literature. rsc.orgacs.orgrsc.orgdisen-sensor.comdisen-sensor.com Therefore, no detailed research findings or performance data for sensors based on this specific compound can be presented.
Table 1: Performance of this compound-Based Chemical Sensors (Interactive Data Table)
| Analyte | Sensor Type | Detection Limit | Response Time | Reference |
|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Note: No specific data is available in the scientific literature for chemical sensors derived from this compound.
Photochromic Materials
Photochromism is a phenomenon where a chemical species undergoes a reversible transformation between two forms, each having a different absorption spectrum, upon irradiation with light. rsc.org This light-induced change in color and electronic structure makes photochromic materials highly valuable for applications such as optical data storage, smart windows, and molecular switches. The photochromic behavior is often engineered into complex organic molecules, and substitutions on the aromatic core, including halogenation, can significantly influence the switching speeds, fatigue resistance, and absorption wavelengths of the material.
Table 2: Photochromic Properties of this compound-Derived Materials (Interactive Data Table)
| Material Type | Colorless State λmax (nm) | Colored State λmax (nm) | Switching Wavelength (nm) | Fatigue Resistance (cycles) | Reference |
|---|---|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Note: No specific data is available in the scientific literature for photochromic materials derived from this compound.
Q & A
Q. What are the key physicochemical properties of 5,6-Dibromoacenaphthylene, and how are they experimentally determined?
this compound (CAS 13577-23-6) has a molecular formula of C₁₂H₆Br₂ and a molecular weight of 309.984 g/mol . Key properties include electronic descriptors like HOMO (Highest Occupied Molecular Orbital) energy, which can be calculated using computational methods such as AM1, PM3, or DFT-B3LYP/6-31G* . Experimental characterization typically involves:
- NMR spectroscopy (e.g., 2D COSY, NOESY, HMBC, HSQC) to confirm regioselectivity and substitution patterns in reaction products .
- Mass spectrometry (MS) for molecular weight validation and fragmentation analysis.
- Thermogravimetric analysis (TGA) to assess thermal stability, though specific data may require validation via targeted synthesis .
Q. What synthetic routes are commonly employed for this compound, and how is regioselectivity controlled?
Synthesis often involves halogenation of acenaphthylene using brominating agents like Br₂ or NBS (N-bromosuccinimide). A notable method is metal-halogen exchange followed by fluoride-induced elimination, as demonstrated in indenoannulene synthesis . Key considerations:
- Regioselectivity : Steric and electronic effects of substituents influence bromination sites. For example, electron-donating groups favor ortho/para substitution, while bulky groups may hinder reactivity.
- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane) is critical due to the compound’s polyaromatic structure .
Q. How is this compound detected and quantified in environmental samples?
Environmental analysis employs gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection. Calibration standards (e.g., deuterated acenaphthene-d10) are used for quantification . Key steps:
- Sample preparation : Solid-phase extraction (SPE) for concentrating trace amounts.
- Quality control : Use of certified reference materials (CRMs) to validate detection limits (e.g., 50 μg/mL in iso-octane solutions for brominated diphenyl ethers) .
Advanced Research Questions
Q. How can QSAR models optimize the reactivity of this compound derivatives in drug design?
Quantitative Structure-Activity Relationship (QSAR) models prioritize electronic descriptors (e.g., E-HOMO) and thermodynamic parameters (heat of formation) to predict bioactivity . For example:
- E-HOMO : Higher values indicate stronger electron-donating capacity, enhancing receptor binding. Substituents like alkyl groups can modulate this property.
- Validation : Cross-validate models using statistical parameters (r² > 0.8, Q² > 0.6) and compare against DFT-calculated data .
Q. What explains contradictory regioselectivity outcomes in cycloaddition reactions involving this compound?
Regioselectivity in Diels-Alder reactions depends on substituent electronic effects and transition-state polarity :
- Electron-rich dienophiles (e.g., 2-tert-butylfuran) favor endo transition states, producing crowded products (15:1 selectivity) .
- Electron-poor systems exhibit reversed selectivity. Computational modeling (M06-2X/6-311+G(2df,p)) can map reaction pathways and identify steric clashes or charge distribution mismatches .
Q. How do computational methods resolve discrepancies in experimental vs. theoretical data for this compound?
Discrepancies often arise from basis set limitations or solvent effects . Mitigation strategies:
- Multi-method validation : Compare AM1, PM3, and DFT-B3LYP results to identify outliers .
- Implicit solvent models : Incorporate PCM (Polarizable Continuum Model) to simulate solvent interactions absent in gas-phase calculations.
- Sensitivity analysis : Vary substituent positions to test model robustness .
Q. What methodological frameworks are recommended for analyzing degradation products of this compound in environmental studies?
Adopt non-targeted screening via LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) with:
Q. How can NMR spectral assignments resolve structural ambiguities in this compound derivatives?
Employ 2D NMR techniques :
Q. What strategies address low yields in functionalizing this compound?
Optimize reaction conditions through:
Q. How to design controlled experiments for assessing the photostability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
